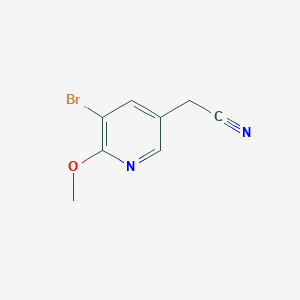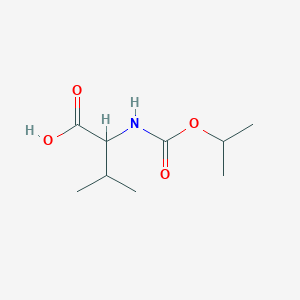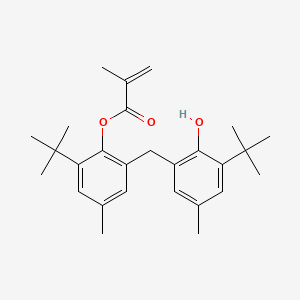![molecular formula C15H13NO4 B8732034 3-{[(BENZYLOXY)CARBONYL]AMINOBENZOIC ACID](/img/structure/B8732034.png)
3-{[(BENZYLOXY)CARBONYL]AMINOBENZOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(BENZYLOXY)CARBONYL]AMINOBENZOIC ACID is an organic compound with the molecular formula C15H13NO4 and a molecular weight of 271.27 g/mol . It is also known by other names such as N-benzyloxycarbonyl-3-aminobenzoic acid and carbobenzoxy-m-aminobenzoesaeure . This compound is characterized by the presence of a benzyloxycarbonyl group attached to the amino group of benzoic acid, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 3-{[(BENZYLOXY)CARBONYL]AMINOBENZOIC ACID typically involves the protection of the amino group of 3-aminobenzoic acid with a benzyloxycarbonyl (Cbz) group. One common method involves the reaction of 3-aminobenzoic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide . The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-{[(BENZYLOXY)CARBONYL]AMINOBENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids or aldehydes.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and deprotecting agents like trifluoroacetic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[(BENZYLOXY)CARBONYL]AMINOBENZOIC ACID has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[(BENZYLOXY)CARBONYL]AMINOBENZOIC ACID depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor, interacting with enzymes and other proteins to modulate their activity . The benzyloxycarbonyl group can protect the amino group during chemical reactions, preventing unwanted side reactions and allowing for selective modifications .
Comparison with Similar Compounds
3-{[(BENZYLOXY)CARBONYL]AMINOBENZOIC ACID can be compared with other similar compounds such as:
Para-aminobenzoic acid (PABA): PABA is widely used in the synthesis of folate and other bioactive compounds.
Methyl 3-aminobenzoate: This compound is used as an intermediate in organic synthesis and has similar reactivity to this compound.
3-Amino-N-propylbenzoic acid: This compound is used in the synthesis of pharmaceuticals and other specialty chemicals.
The uniqueness of this compound lies in its benzyloxycarbonyl group, which provides additional protection and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H13NO4 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
3-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H13NO4/c17-14(18)12-7-4-8-13(9-12)16-15(19)20-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,19)(H,17,18) |
InChI Key |
JQBKIISNFMAQGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(3-Oxobutyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8731953.png)



![8-Azaspiro[4.5]dec-2-ene](/img/structure/B8731973.png)





![2-(5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetic acid](/img/structure/B8732014.png)

![2-Hydroxymethylthieno[2,3-b]-thiophene](/img/structure/B8732021.png)

